

Application Note: Regioselective Bromination of 2-Methyl-3-Nitrophenol

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Compound of Interest

Compound Name: 4-bromo-2-methyl-3-nitrophenol

CAS No.: 1708927-90-5

Cat. No.: B6161277

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Executive Summary

The bromination of 2-methyl-3-nitrophenol (CAS 5460-31-1) is a critical transformation in the synthesis of bioactive scaffolds, particularly for heat shock protein 90 (Hsp90) inhibitors and various agrochemicals. The primary challenge in this synthesis is controlling regioselectivity between the para-position (C4) and the ortho-position (C6) relative to the hydroxyl group.

This guide details an optimized protocol using N-Bromosuccinimide (NBS) in acetonitrile (MeCN), which favors the formation of **4-bromo-2-methyl-3-nitrophenol** (CAS 1708927-90-5) with high specificity. A secondary scale-up protocol using elemental bromine is also provided for industrial applications where cost-efficiency is paramount.

Mechanistic Analysis & Regioselectivity

Electronic and Steric Drivers

The regiochemical outcome is dictated by the competing directing effects of the hydroxyl (-OH), methyl (-CH₃), and nitro (-NO₂) groups.

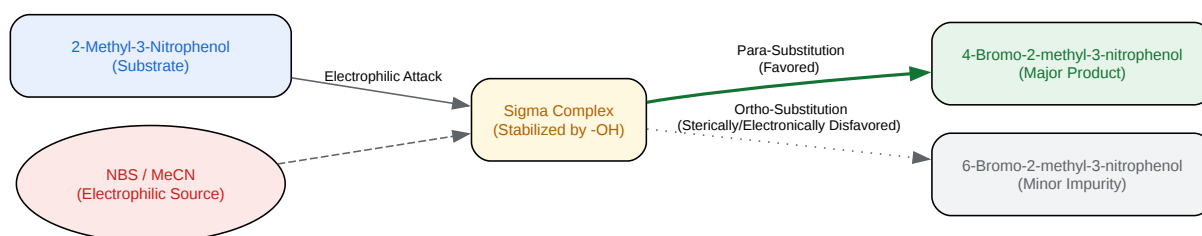
- Hydroxyl Group (C1): Strong activator, directs ortho (C2, C6) and para (C4). Position C2 is blocked by the methyl group.
- Methyl Group (C2): Weak activator, directs ortho (C1, C3) and para (C5). Positions C1 and C3 are blocked.
- Nitro Group (C3): Strong deactivator, directs meta (C1, C5).

The Battle for C4 vs. C6:

- Position C4 (Target): Para to the -OH group (strongly activated) and ortho to the -NO₂ group (deactivated).
- Position C6 (Minor): Ortho to the -OH group (activated) and para to the -NO₂ group (deactivated).

While both positions are electronically deactivated by the nitro group, the strong para-directing influence of the hydroxyl group typically dominates, favoring substitution at C4. Furthermore, the use of NBS in polar aprotic solvents (like MeCN) enhances para-selectivity via a specific transition state stabilization.

Pathway Visualization



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Caption: Mechanistic pathway illustrating the kinetic favorability of para-bromination (C4) over ortho-bromination (C6) due to the dominant directing effect of the hydroxyl moiety.

Experimental Protocols

Method A: High-Precision Synthesis (Recommended for R&D)

Objective: Maximize regioselectivity for the 4-bromo isomer with minimal purification. Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).[1]

Step-by-Step Protocol:

- Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-3-nitrophenol (1.53 g, 10.0 mmol) in anhydrous acetonitrile (20 mL).
- Cooling: Cool the solution to 0 °C using an ice-water bath. Note: Low temperature is crucial to suppress di-bromination and improve regiocontrol.
- Addition: Add N-Bromosuccinimide (NBS) (1.78 g, 10.0 mmol, 1.0 equiv) portion-wise over 15 minutes. Protect the flask from direct light (wrap in aluminum foil) to prevent radical side reactions.
- Reaction: Allow the mixture to warm slowly to room temperature (25 °C) and stir for 4–6 hours. Monitor reaction progress by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2]
- Quenching: Quench the reaction by adding 10% aqueous sodium thiosulfate (20 mL) to destroy excess brominating agent.
- Extraction: Extract the mixture with dichloromethane (DCM) (3 x 30 mL). Combine the organic layers.[2][3]
- Washing: Wash the combined organics with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: The crude residue is typically >90% pure. Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to obtain the pure product as a yellow solid.

Method B: Scale-Up Synthesis (Cost-Effective)

Objective: Large-scale production using elemental bromine. Reagents: Bromine (Br₂), Glacial Acetic Acid (AcOH).

Step-by-Step Protocol:

- Dissolution: Dissolve 2-methyl-3-nitrophenol (15.3 g, 100 mmol) in glacial acetic acid (100 mL).
- Bromination: Prepare a solution of Bromine (16.0 g, 5.2 mL, 100 mmol) in glacial acetic acid (20 mL). Add this solution dropwise to the phenol mixture at 15–20 °C over 45 minutes.
 - Caution: Bromine is highly corrosive and toxic. Perform all operations in a fume hood.
- Stirring: Stir the reaction mixture at room temperature for 2 hours. A precipitate may begin to form.
- Work-up: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as a solid.
- Filtration: Filter the solid and wash copiously with cold water to remove acetic acid.
- Purification: Recrystallize the crude solid from aqueous ethanol to yield the target compound.

Data & Quality Control

Expected Analytical Data

Parameter	Specification	Notes
Appearance	Light yellow to off-white solid	Darkens upon light exposure
Melting Point	98 – 102 °C	Distinct from starting material (146 °C)
¹ H NMR (DMSO-d ₆)	δ ~10.5 (s, 1H, OH), 7.6 (d, 1H, H5), 7.1 (d, 1H, H6), 2.3 (s, 3H, Me)	Doublet splitting confirms ortho coupling of remaining protons
Mass Spectrometry	[M-H] ⁻ = 230/232 (1:1 ratio)	Characteristic Br isotope pattern

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield	Incomplete conversion	Increase reaction time or add 0.1 eq excess NBS.
Di-bromination	Excess reagent or high temp	Strictly maintain 0 °C during addition; ensure 1.0 equiv stoichiometry.
Regioisomer Mix	Solvent polarity issues	Switch from DCM to MeCN (Method A) to enhance para-selectivity.
Dark Product	Oxidation/Photolysis	Perform reaction in the dark; store product under inert gas.

References

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 - Source: Molecules 2016, 21(1), 96.
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 - Title: Synthesis and Biological Evaluation of Coumarin Replacements of Novobiocin as Hsp90 Inhibitors.

- Source: J. Med. Chem. 2011, 54, 9, 3339–3347.
- Link:[[Link](#)]
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 - Title: **4-Bromo-2-methyl-3-nitrophenol** Product Page.[4]
 - Source: Sigma-Aldrich Catalog.[4]

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- [3. rsc.org \[rsc.org\]](#)
- [4. 3 methyl 4 nitrophenol | Sigma-Aldrich \[sigmaaldrich.com\]](#)
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